
Cannabigerol
描述
Cannabigerol is a non-psychoactive cannabinoid found in the Cannabis sativa plant. It is often referred to as the “mother of all cannabinoids” because it is the precursor to other cannabinoids such as tetrahydrocannabinol and cannabidiol. This compound is derived from cannabigerolic acid, which is the first cannabinoid formed in the plant. It has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and neuroprotective effects .
准备方法
合成路线和反应条件: 大麻萜醇可以通过多种方法合成。一种常见的方法涉及大麻萜醇酸的脱羧。 此过程通常需要将大麻萜醇酸加热到特定温度以除去羧基,从而形成大麻萜醇 .
工业生产方法: 大麻萜醇的工业生产通常涉及使用酵母生物合成。 这种方法利用基因工程酵母菌株以更可持续且更经济高效的方式生产大麻萜醇,与传统的植物提取方法相比 .
化学反应分析
Thermal Degradation and Stability
CBG exhibits distinct thermal behavior compared to other cannabinoids:
Property | CBG Value | CBD Value (Comparison) | Reference |
---|---|---|---|
Melting Point | 52°C | 68°C | |
Thermal Degradation | Starts at ~150°C | Starts at ~250°C |
Thermogravimetric analysis reveals CBG’s lower thermal stability relative to CBD, attributed to its open-chain structure . Degradation products include oxidized and polymerized derivatives, though specific pathways remain under investigation .
Chemical Modifications: Mannich-Type Reactions
Recent studies demonstrate CBG’s reactivity in Mannich-type reactions , enabling the synthesis of derivatives with enhanced bioavailability. Key findings include:
Table 1: Mannich Reaction Derivatives of CBG
Amine Used | Product Type | Key Features |
---|---|---|
Primary Amines | Oxazine derivatives | Cyclic structure, improved stability |
Secondary Amines | Open-chain derivatives | Enhanced solubility |
Propargylamine | Monosubstituted product | Potential for click chemistry |
For example, reaction with n-butylamine in ethanol at reflux yields oxazine derivatives (e.g., compound 8 ), while diethylamine produces open-chain analogs . These modifications address CBG’s low water solubility and metabolic instability.
Oxidation and Stability Considerations
CBG’s resorcinol moiety renders it susceptible to oxidation , particularly under aerobic conditions. Mannich modifications (e.g., introducing amino groups) mitigate this instability by blocking reactive phenolic sites . Experimental data show:
-
Oxidation Rate : Unmodified CBG degrades rapidly in oxidative environments .
-
Stabilization : Derivatives like 8s (HCl salt) exhibit prolonged stability due to reduced electron density at phenolic OH groups .
Synthetic Biology and Enzymatic Production
Advances in microbial biosynthesis enable CBG production via engineered E. coli expressing aromatic prenyltransferases (AtaPT) and C. sativa enzymes . This system achieves CBG yields through:
-
Enzymatic Prenylation : AtaPT catalyzes GPP and OLA coupling to form CBGA.
-
In Situ Decarboxylation : Heat or acidic conditions convert CBGA to CBG .
Key Research Findings
-
Derivative Bioactivity : Mannich derivatives show enhanced antibacterial and antiproliferative effects compared to native CBG .
-
Receptor Interactions : CBG acts as a partial agonist at CB1/CB2 receptors and modulates TRP channels, though these are pharmacodynamic rather than direct chemical reactions .
科学研究应用
Anxiety and Stress Relief
Recent studies indicate that CBG may effectively reduce anxiety and improve mood. A clinical trial demonstrated that a dosage of 20 mg of hemp-derived CBG significantly decreased anxiety levels at multiple time points post-administration . Participants reported enhanced memory recall, suggesting additional cognitive benefits.
Neurological Disorders
CBG shows promise in treating neurodegenerative diseases such as Huntington's disease, Parkinson's disease, and multiple sclerosis. Research indicates that CBG can reduce neuroinflammation, potentially slowing the progression of these conditions .
Pain Management
CBG has been studied for its analgesic properties, particularly in models of inflammatory pain. It has demonstrated effectiveness in reducing pain associated with conditions like arthritis and neuropathic pain . Its action on pain pathways suggests it could serve as an alternative to traditional pain medications.
Cancer Treatment
Preclinical findings suggest CBG possesses anti-tumoral properties, inhibiting cancer cell growth and reducing intraocular pressure in glaucoma patients . This positions CBG as a potential adjunct therapy in cancer treatment regimens.
Metabolic Syndrome
CBG may play a role in managing metabolic syndrome by influencing appetite regulation and fat metabolism. Its interaction with cannabinoid receptors can affect metabolic processes, warranting further investigation into its long-term effects on weight management .
Cardiovascular Health
Research indicates that CBG can lower blood pressure through mechanisms involving α2-adrenoreceptors. This effect may provide therapeutic benefits for individuals with hypertension .
Case Studies
Study | Findings | Application |
---|---|---|
Cuttler et al., 2024 | CBG reduced anxiety and improved memory recall in human subjects | Anxiety relief, cognitive enhancement |
Preclinical Study, 2022 | CBG reduced inflammation and pain in animal models | Pain management |
Pharmacological Review, 2024 | CBG showed potential anti-tumoral effects | Cancer treatment |
作用机制
大麻萜醇通过各种分子靶点和途径发挥其作用。它与大麻素受体CB1和CB2相互作用,尽管与其他大麻素相比,它对这些受体的亲和力较低。大麻萜醇还可以激活瞬时受体电位香草酸1(TRPV1)并使其脱敏以阻断疼痛信号。 此外,它通过激活CB2受体刺激β-内啡肽的释放 .
6. 与相似化合物的比较
大麻萜醇通常与其他大麻素(如四氢大麻酚、大麻二酚和大麻酚)进行比较。虽然四氢大麻酚以其精神活性作用而闻名,但大麻萜醇是非精神活性的。大麻二酚与大麻萜醇共享一些治疗特性,例如抗炎和神经保护作用,但大麻萜醇具有独特的抗菌特性。 另一方面,大麻酚以其镇静作用而闻名,而大麻萜醇中则不明显 .
相似化合物:
- 四氢大麻酚
- 大麻二酚
- 大麻酚
相似化合物的比较
- Tetrahydrocannabinol
- Cannabidiol
- Cannabinol
Cannabigerol stands out due to its broad pharmacological profile and potential therapeutic applications without the psychoactive effects associated with tetrahydrocannabinol .
生物活性
Cannabigerol (CBG) is a non-psychoactive cannabinoid found in cannabis plants, recognized for its diverse biological activities. This article provides a comprehensive overview of CBG's pharmacological effects, therapeutic potential, and underlying mechanisms of action, supported by recent research findings and case studies.
Overview of this compound
CBG is often referred to as the "mother cannabinoid" because it serves as a precursor to other cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (CBD). Unlike THC, CBG does not produce psychoactive effects, making it an attractive candidate for therapeutic applications.
CBG interacts with various receptors in the body, primarily the cannabinoid receptors CB1 and CB2, as well as other non-cannabinoid receptors. Its biological activity can be summarized as follows:
- Partial Agonist Activity : CBG acts as a partial agonist at both CB1 and CB2 receptors, influencing various physiological processes such as pain sensation and inflammation .
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : By inhibiting FAAH, CBG increases levels of anandamide, an endocannabinoid associated with pain relief and mood regulation .
- Antioxidant Properties : CBG has demonstrated significant antioxidant activity, reducing oxidative stress in various cell types .
- Anti-inflammatory Effects : Research indicates that CBG can modulate inflammatory responses by regulating cytokine production and inhibiting COX enzymes .
Therapeutic Applications
Recent studies have highlighted several therapeutic potentials of CBG:
- Neuroprotection : CBG has shown promise in protecting neurons from damage due to oxidative stress and inflammation. It may be beneficial in treating neurodegenerative diseases .
- Blood Pressure Regulation : An acute study demonstrated that CBG administration significantly lowers blood pressure in mice, potentially through α2-adrenoreceptor mechanisms .
- Anxiety Reduction : Clinical trials indicate that CBG effectively reduces anxiety without the intoxicating effects associated with THC. A study found that 20 mg doses significantly decreased anxiety ratings compared to placebo .
- Antibacterial and Antifungal Activity : CBG exhibits antibacterial properties against various pathogens, suggesting its potential role in treating infections .
Case Studies and Experimental Data
A summary of key findings from recent studies is presented below:
In Vitro Studies
In vitro studies have demonstrated that CBG can upregulate genes involved in skin health and wound healing more effectively than CBD. For example:
- Gene Expression : CBG upregulated elastin (ELN), fibronectin (FN1), and tissue inhibitor TIMP3 significantly more than CBD .
Clinical Trials
A recent clinical trial explored the acute effects of CBG on anxiety and memory recall. Results indicated that participants experienced significant reductions in anxiety levels after administration, suggesting potential applications in mental health treatment .
属性
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXACEHWTBCFNSA-SFQUDFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014168 | |
Record name | Cannabigerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25654-31-3, 2808-33-5 | |
Record name | Cannabigerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25654-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cannabigerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025654313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabigerol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14734 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cannabigerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cannabigerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANNABIGEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1K406072N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: CBG exhibits a complex pharmacological profile, interacting with multiple targets.
- α2-Adrenoreceptors (α2AR): CBG acts as an agonist at α2AR, leading to the inhibition of presynaptic norepinephrine release. This mechanism is thought to contribute to its blood pressure-lowering effects observed in mice. [, ]
- 5-HT1A Receptors: CBG displays antagonistic activity at 5-HT1A receptors, potentially contributing to its anxiolytic-like effects. []
A:
- Spectroscopic Data: Spectroscopic characterization, including NMR (1H and 13C) and mass spectrometry data, can be found in publications describing the isolation and characterization of CBG from Cannabis sativa. [, ]
ANone: CBG itself is not known to possess catalytic properties. It is not an enzyme or a catalyst involved in known chemical reactions. Its therapeutic potential stems from its interactions with various biological targets, influencing physiological processes.
A: Yes, computational studies have investigated the interactions of CBG with potential therapeutic targets. One study used molecular docking simulations to explore the binding mode of CBG with cyclooxygenase-2 (COX-2), suggesting potential as a COX-2 inhibitor. [] Another study employed in silico modeling to screen CBG and other cannabinoids for their potential to inhibit the SARS-CoV-2 main protease (Mpro) and spike-ACE2 complex, identifying CBG and related compounds as promising candidates. []
ANone: While specific SAR studies focusing solely on CBG are limited, research on related cannabinoids provides insights:
- Alkyl Side Chain: Modifications to the length and branching of the alkyl side chain can significantly impact cannabinoid activity. For instance, cannabigerol-dimethyl heptyl (CBG-DMH), a synthetic analog of CBG with a modified side chain, exhibited enhanced ocular hypotensive effects compared to CBG. []
- Hydroxyl Groups: The presence and position of hydroxyl groups also play a crucial role in determining activity and receptor binding affinity. []
A: Research on CBG formulation is still in early stages. One study investigating the pharmacokinetics of CBG and cannabigerolic acid (CBGA) in dogs highlighted that CBGA is absorbed significantly better than CBG, suggesting the potential importance of formulation strategies to enhance CBG bioavailability. []
ANone: While CBG itself is not typically considered a hazardous substance, regulations surrounding cannabis-derived compounds vary significantly globally. Researchers and manufacturers need to be aware of and comply with all applicable regulations regarding the sourcing, production, testing, labeling, and distribution of CBG-containing products.
ANone:
- Absorption: CBG is absorbed following oral, topical, and intraperitoneal administration, but its bioavailability can vary depending on the route of administration and formulation. [, ]
- Metabolism: CBG is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2J2, into various metabolites, including hydroxylated and di-oxygenated products. []
ANone: Preclinical studies suggest that CBG exhibits a range of potentially therapeutic effects:
- Anti-inflammatory Effects: CBG attenuated microglial activation and the production of pro-inflammatory mediators in both in vitro and in vivo models of multiple sclerosis. []
- Anti-cancer Effects: CBG demonstrated anti-tumoral activity in various cancer cell lines, including glioblastoma, pancreatic ductal adenocarcinoma, and ovarian cancer cells. [, , ]
- Neuroprotective Effects: CBG exhibited neuroprotective properties in models of Huntington's disease and Alzheimer's disease. [, ]
- Antibacterial Effects: CBG showed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting biofilm formation and eradicating persistent cells. []
ANone: Research on specific biomarkers for monitoring CBG treatment efficacy or adverse effects is currently lacking.
ANone: Various analytical techniques are employed for the detection, quantification, and characterization of CBG:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a widely used technique for the analysis of CBG and other cannabinoids in various matrices, including plant material, biological samples, and pharmaceutical preparations. [, , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been employed for the identification and quantification of CBG and its metabolites. []
ANone: CBG, like many cannabinoids, exhibits low water solubility, which can impact its bioavailability. Formulation strategies, such as the use of solubilizers, cyclodextrins, or lipid-based carriers, could be explored to enhance its solubility and dissolution rate.
A: Several studies have reported the development and validation of analytical methods, particularly LC-MS/MS assays, for the quantification of CBG in various matrices. These validated methods ensure the accuracy, precision, and reliability of CBG measurements. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。